molecular formula C10H14BrN3 B1669976 3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride CAS No. 1131-66-4

3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride

Cat. No.: B1669976
CAS No.: 1131-66-4
M. Wt: 211.69 g/mol
InChI Key: VTSAHPTZGHRJSO-UHFFFAOYSA-N
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Description

3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride: is a chemical compound with the molecular formula C10H14ClN3 Debrisoquine hydrochloride . This compound is a derivative of isoquinoline and has been studied for its various applications in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its antihypertensive properties and its ability to modulate neurotransmitter levels .

Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are employed in the development of new drugs and crop protection agents .

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it can inhibit monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin and norepinephrine . This mechanism is crucial for its potential therapeutic effects in treating conditions like hypertension and depression .

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride is unique due to its specific substitution pattern and its ability to inhibit a broader range of enzymes compared to its analogs. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;/h1-4H,5-7H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQBVSSJKDUTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150286
Record name Debrisoquine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131-66-4
Record name Debrisoquine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Debrisoquine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride
Reactant of Route 2
3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride
Reactant of Route 3
3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride
Reactant of Route 4
3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride
Reactant of Route 5
3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride
Reactant of Route 6
3,4-Dihydro-1h-isoquinoline-2-carboxamidine hydrochloride

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